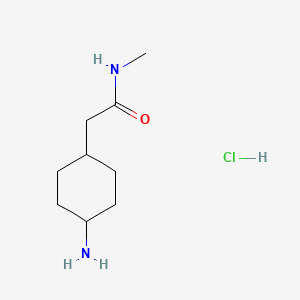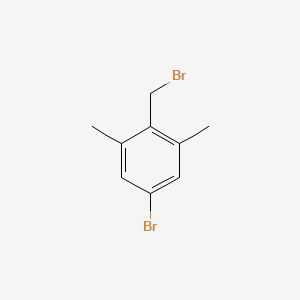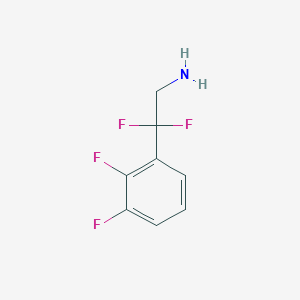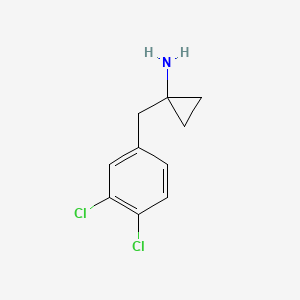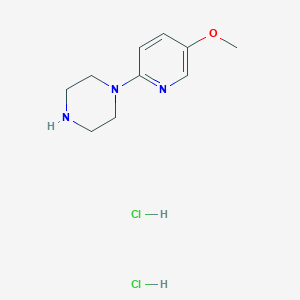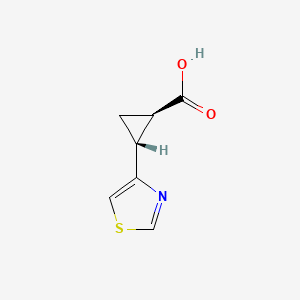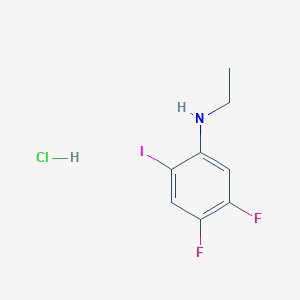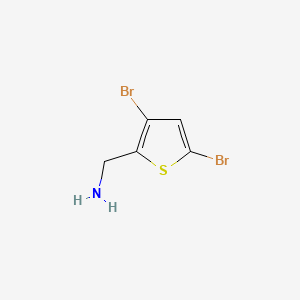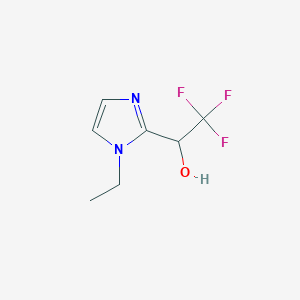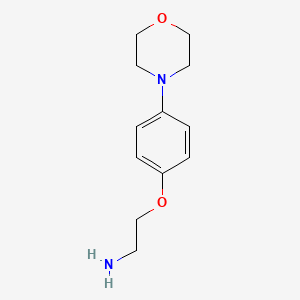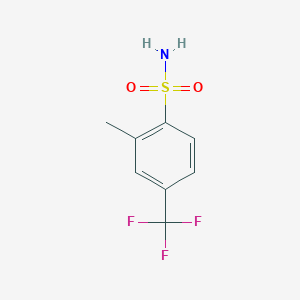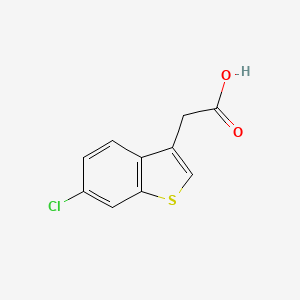
tert-Butyl (2,2-difluoro-3-hydroxypropyl)(isopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2,2-difluoro-3-hydroxypropyl)-N-(propan-2-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a difluorohydroxypropyl moiety, and an isopropyl group attached to a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-difluoro-3-hydroxypropyl)-N-(propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoro-3-hydroxypropyl isocyanate in the presence of a suitable base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the purification of the final product through techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group, if formed, can be reduced back to the hydroxyl group.
Substitution: The difluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a prodrug or in drug delivery systems.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl N-(2,2-difluoro-3-hydroxypropyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the carbamate moiety can act as a reversible inhibitor of enzyme activity. The compound’s effects are mediated through the modulation of biochemical pathways involving these targets.
類似化合物との比較
- tert-Butyl N-(2-hydroxypropyl)-N-(propan-2-yl)carbamate
- tert-Butyl N-(2,2-difluoroethyl)-N-(propan-2-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate
Uniqueness: The presence of both the difluoro and hydroxypropyl groups in tert-butyl N-(2,2-difluoro-3-hydroxypropyl)-N-(propan-2-yl)carbamate distinguishes it from similar compounds
特性
分子式 |
C11H21F2NO3 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
tert-butyl N-(2,2-difluoro-3-hydroxypropyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C11H21F2NO3/c1-8(2)14(6-11(12,13)7-15)9(16)17-10(3,4)5/h8,15H,6-7H2,1-5H3 |
InChIキー |
WVMFIYLFFNGVBF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC(CO)(F)F)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


